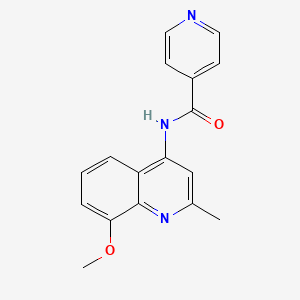

N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide

Description

Properties

Molecular Formula |

C17H15N3O2 |

|---|---|

Molecular Weight |

293.32 g/mol |

IUPAC Name |

N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide |

InChI |

InChI=1S/C17H15N3O2/c1-11-10-14(20-17(21)12-6-8-18-9-7-12)13-4-3-5-15(22-2)16(13)19-11/h3-10H,1-2H3,(H,19,20,21) |

InChI Key |

QVNFOIRLWQUCFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Doebner–von Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid.

Methoxylation and Methylation: The quinoline core is then methoxylated and methylated to introduce the methoxy and methyl groups at the 8 and 2 positions, respectively.

Formation of the Pyridine Carboxamide: The final step involves the coupling of the methoxylated and methylated quinoline derivative with pyridine-4-carboxylic acid or its derivatives under suitable reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under suitable conditions to form quinoline N-oxide derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and suitable catalysts.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline and pyridine derivatives .

Scientific Research Applications

N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Key Observations:

- PI3Kα Inhibition: Compound 14d () demonstrates that the incorporation of a morpholino-thiopyrano[4,3-d]pyrimidinyl group enhances kinase inhibition, likely through interactions with the ATP-binding pocket .

- Anti-inflammatory Activity : Compound 5d () highlights the importance of electron-withdrawing substituents (e.g., 4-Cl on phenyl) in improving activity, as shown by 3D-QSAR models .

- Substituent Effects : The adamantyl group in increases molecular rigidity and lipophilicity, which may influence bioavailability.

Key Observations:

- Quinoline vs. Heterocyclic Replacements: Compounds like 14d (morpholino-thiopyrano-pyrimidine) and 5d (thiazolidinone) replace the quinoline core but retain pyridine-4-carboxamide, suggesting flexibility in scaffold design .

- Synthetic Accessibility : Sonication () and coupling reactions () are common methods for introducing carboxamide groups .

SAR and 3D-QSAR Studies

and provide 3D-QSAR models for anti-inflammatory pyridine-4-carboxamide derivatives. Key findings include:

Biological Activity

N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 242.28 g/mol. The structure features an 8-methoxy group and a 2-methyl substitution on the quinoline ring, enhancing its biological activity and therapeutic potential .

Biological Activities

Research has identified several key biological activities associated with this compound:

- Anticancer Properties : The compound exhibits significant cytotoxicity against various cancer cell lines, including those from the NCI-60 panel. It has been shown to induce apoptosis in cancer cells through the activation of specific pathways .

- Enzyme Inhibition : It acts as an inhibitor of certain enzymes, modulating biochemical pathways crucial for cancer progression .

- Fluorescent Properties : The compound has been investigated as a fluorescent probe for biological imaging, indicating its potential in diagnostic applications .

The mechanism involves binding to specific molecular targets such as enzymes or receptors, inhibiting their activity and affecting cellular processes:

- Enzyme Interaction : It binds to the active site of enzymes, disrupting their function and leading to altered metabolic pathways.

- Membrane Interaction : The compound can interact with cellular membranes, affecting their fluidity and permeability, which may enhance its therapeutic effects .

Case Studies and Experimental Data

Several studies have documented the biological activity and potential applications of this compound:

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 8-hydroxyquinoline-4-carboxamide | Hydroxy group instead of methoxy | Enhanced chelation properties |

| 6-methoxyquinoline-4-carboxamide | Different position of methoxy | Varying biological activity due to structural changes |

| Pyridine-3-carboxamide | Lacks quinoline moiety | Limited range of biological activities compared to the target compound |

This comparative analysis highlights how the unique combination of functional groups in this compound contributes to its distinct biological profile.

Q & A

Q. What synthetic methodologies are effective for preparing N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 8-methoxy-2-methylquinolin-4-amine with pyridine-4-carbonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the target compound. Evidence from analogous syntheses suggests using dichloromethane or THF as solvents at 0–25°C for 12–24 hours, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) . Ultrasound-assisted methods (e.g., 40 kHz, 30–60 min) can enhance reaction efficiency and yield .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Key absorption bands include ν(C=O) at ~1670–1620 cm⁻¹ and ν(NH) at ~3220 cm⁻¹ .

- ¹H NMR : Characteristic signals include aromatic protons (δ 7.0–8.5 ppm) and NH groups (δ ~11.0 ppm, exchangeable with D₂O) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (e.g., m/z 337.3 for C₁₉H₁₇N₃O₂) .

Q. How can researchers assess the preliminary biological activity of this compound?

- Methodological Answer : Screen for bioactivity using in vitro assays tailored to hypothesized targets (e.g., enzyme inhibition, antimicrobial activity). For example:

- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. What computational strategies, such as 3D-QSAR or molecular docking, are suitable for predicting structure-activity relationships (SAR) of pyridine-4-carboxamide derivatives?

- Methodological Answer :

- 3D-QSAR : Use software like VLife MDS to align molecules, generate comparative molecular field analysis (CoMFA) models, and validate with leave-one-out cross-validation. Input experimental IC₅₀ values (log-transformed) as dependent variables .

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding interactions with target proteins (e.g., MEK kinases). Optimize docking parameters using crystallographic data from the Protein Data Bank .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address these?

- Methodological Answer :

- Data Collection : High-resolution X-ray diffraction (≥0.8 Å) is critical for resolving methoxy and methyl groups. Use synchrotron sources for weak scatterers.

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For twinned crystals, apply TWIN/BASF commands to model twin domains .

- Validation : Check R-factors (R₁ < 0.05) and Flack parameter to confirm absolute configuration .

Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Pharmacokinetic Analysis : Measure plasma stability (e.g., half-life in rodent serum) and metabolic profiling (LC-MS/MS) to identify degradation products .

- Dose Optimization : Adjust formulations (e.g., PEGylation, liposomal encapsulation) to enhance bioavailability. Validate efficacy in disease-specific animal models (e.g., xenografts for oncology) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.